molecular formula C18H17NO2S B12345048 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide

4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide

Cat. No.: B12345048
M. Wt: 311.4 g/mol
InChI Key: XSSVSMUFYMRWBV-UHFFFAOYSA-N
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Description

4-Ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is a benzamide derivative featuring a para-ethyl-substituted aromatic ring connected via an amide bond to a methylene-linked thiophene moiety. The thiophene ring is further substituted at the 4-position with a furan-3-yl group. This compound combines heterocyclic motifs (thiophene and furan) with a benzamide core, a structural framework associated with diverse pharmacological activities, including histone deacetylase (HDAC) inhibition, antitumor effects, and CNS modulation .

Properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide

InChI

InChI=1S/C18H17NO2S/c1-2-13-3-5-14(6-4-13)18(20)19-10-17-9-16(12-22-17)15-7-8-21-11-15/h3-9,11-12H,2,10H2,1H3,(H,19,20)

InChI Key

XSSVSMUFYMRWBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzoyl chloride with a furan-thiophene derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the ethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the benzamide and furan-thiophene moiety.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds similar to 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide. For instance, derivatives of thiophene and furan have shown promising results against various cancer cell lines:

Compound Cell Line Tested IC50 (µM) Mechanism
Compound AMCF725.72 ± 3.95Induces apoptosis
Compound BU87 glioblastoma45.2 ± 13.0Cytotoxic effects

In a study by Morais et al., compounds with similar structures were tested for their ability to suppress tumor growth in vivo, demonstrating significant efficacy in reducing tumor size in treated mice compared to control groups .

Anti-inflammatory Properties

Compounds containing thiophene and furan rings have also been investigated for their anti-inflammatory effects. For example, a related compound demonstrated substantial inhibition of pro-inflammatory cytokines in vitro:

Compound Cytokine Inhibition Concentration (µM)
Compound CTNF-alpha10
Compound DIL-620

These findings suggest that the structural motifs present in 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide could be leveraged for developing new anti-inflammatory agents .

Organic Electronics

The unique electronic properties of thiophene and furan derivatives make them suitable candidates for organic electronic applications, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of such compounds can enhance charge transport properties and stability.

A comparative study on various thiophene-based materials revealed:

Material Device Type Efficiency (%)
Thiophene Derivative AOPV8.5
Thiophene Derivative BOLED12.0

These results indicate that modifications to the structure can lead to improved performance in electronic devices, making compounds like 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide valuable for future research in this field .

Case Study 1: Anti-Cancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives based on the structure of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide to evaluate their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications to the side chains significantly enhanced anti-cancer activity, leading to further investigations into their mechanisms of action.

Case Study 2: Organic Photovoltaic Performance

A recent study focused on integrating thiophene-furan derivatives into OPV devices demonstrated that these compounds could improve light absorption and charge mobility, resulting in higher energy conversion efficiencies compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Influence : Thiophene and furan substituents enhance π-π stacking and electronic interactions, critical for HDAC binding . Morpholine rings (e.g., ) introduce conformational rigidity and hydrogen-bonding capacity, contrasting with the ethyl group in the title compound, which may improve lipophilicity.
  • Substituent Effects : Fluorine atoms (e.g., ) increase electronegativity and metabolic stability, whereas ethyl groups (as in the title compound) likely enhance membrane permeability.

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : In hydrazinecarbothioamide derivatives, C=S stretching (1243–1258 cm⁻¹) and NH vibrations (3150–3319 cm⁻¹) confirm tautomeric forms . The absence of C=O bands in triazole derivatives (e.g., ) contrasts with benzamide carbonyl signals (~1660–1680 cm⁻¹), aiding structural validation.
  • X-ray Crystallography :
    • N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide exhibits a chair conformation for the morpholine ring and a dihedral angle of 63.54° between thiophene and morpholine planes .
    • Fluorinated analogs (e.g., ) show disordered benzamide rings and hydrogen-bonding networks influencing crystal packing.

Data Tables

Table 1. Physical and Spectral Data of Selected Analogues

Compound ID Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, IR) Reference
3b Not reported 72 ¹H-NMR: δ 8.21 (s, 1H, NH); IR: 1665 cm⁻¹ (C=O)
4a 185–187 68 ¹H-NMR: δ 7.85 (d, J=8.4 Hz, 2H); IR: 1247 cm⁻¹ (C=S)
BA2 Not reported 66 MS (EI) m/z: 253.0 (M+H)+

Table 2. Crystallographic Parameters

Compound Space Group Dihedral Angles (°) Hydrogen Bonding Reference
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide P212121 63.54 (thiophene-morpholine) N—H⋯O chains along [001] direction
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide P212121 72.7 (benzamide-thiophene) Disorder in benzamide ring (0.502:0.498)

Biological Activity

4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. Key steps include the formation of the furan-thiophene moiety and the introduction of the ethyl group. Common methods include:

  • Condensation Reactions : Combining furan and thiophene derivatives with benzamide precursors.
  • Catalysis : Utilizing palladium or other metal catalysts to enhance reaction efficiency.

Biological Activity

The biological activity of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide has been explored in various studies, highlighting its potential as a therapeutic agent.

The compound's mechanism of action involves interaction with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The compound can bind to receptors that regulate neurotransmitter release, potentially affecting neurological functions.

Case Studies

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects by inducing apoptosis in cancer cells. For instance, studies on benzamide derivatives have shown promising results against various cancer cell lines .
  • Neuroprotective Effects : In models of neurodegeneration, compounds structurally related to 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Biological Activities

Activity TypeFindingsReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress in neuronal cells
Enzyme InhibitionInhibits specific enzymes linked to cancer progression

Research Findings

Recent studies have focused on the pharmacological properties of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide:

  • Cell Viability Assays : These assays indicate that the compound significantly reduces cell viability in various cancer cell lines, with IC50 values suggesting potent activity.
  • In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and improved survival rates compared to control groups.

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